salvinorin B isopropoxymethyl ether
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Overview
Description
Salvinorin B isopropoxymethyl ether is a semi-synthetic analogue of the natural product salvinorin A. This compound is known for its potent and selective agonism of the kappa-opioid receptor, which makes it a subject of interest in scientific research, particularly in the fields of neuropharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salvinorin B isopropoxymethyl ether is synthesized from salvinorin B, which is itself derived from salvinorin A. The synthesis involves the protection of the hydroxyl group at the C-2 position of salvinorin B with an isopropoxymethyl group. This protection is typically achieved using isopropoxymethyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis of salvinorin B followed by its conversion to the isopropoxymethyl ether derivative. This process would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Salvinorin B isopropoxymethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the ketone groups present in the molecule.
Substitution: Substitution reactions, particularly at the C-2 position, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various alkyl halides can be used for substitution reactions, often in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the alkyl halide used .
Scientific Research Applications
Salvinorin B isopropoxymethyl ether has several scientific research applications:
Neuropharmacology: It is used to study the kappa-opioid receptor and its role in modulating pain, mood, and cognition.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new analgesics and antidepressants.
Biological Studies: It is used in studies investigating the effects of kappa-opioid receptor agonists on cellular processes and signaling pathways.
Industrial Applications:
Mechanism of Action
Salvinorin B isopropoxymethyl ether exerts its effects primarily through agonism of the kappa-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, reduces cyclic AMP levels, and modulates ion channel activity. These actions result in analgesic, anti-inflammatory, and mood-altering effects .
Comparison with Similar Compounds
Similar Compounds
Salvinorin A: The parent compound, known for its potent hallucinogenic effects.
Salvinorin B methoxymethyl ether: Another semi-synthetic analogue with similar kappa-opioid receptor activity.
Ethoxymethyl ether Salvinorin B: A derivative with longer duration of action and increased potency.
Uniqueness
Salvinorin B isopropoxymethyl ether is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties. It has a longer duration of action compared to salvinorin A and exhibits increased selectivity and potency at the kappa-opioid receptor .
Properties
Molecular Formula |
C25H34O8 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propan-2-yloxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C25H34O8/c1-14(2)31-13-32-18-10-17(22(27)29-5)24(3)8-6-16-23(28)33-19(15-7-9-30-12-15)11-25(16,4)21(24)20(18)26/h7,9,12,14,16-19,21H,6,8,10-11,13H2,1-5H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1 |
InChI Key |
FRUCKVROBALDJE-BYDLNXCSSA-N |
Isomeric SMILES |
CC(C)OCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CC(C)OCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
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